(2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of 193.67 g/mol. It is categorized under piperidine derivatives and is recognized for its potential applications in medicinal chemistry and pharmaceutical formulations. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity.
The synthesis of (2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid hydrochloride generally involves several key steps:
Technical details regarding reaction conditions, such as temperature and solvent choice, are critical for optimizing yields and achieving the desired stereochemistry .
The molecular structure of (2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid hydrochloride can be represented using various notations:
CC1CC(CC(N1)C)C(=O)O.Cl
InChI=1S/C8H15NO2.ClH/c1-5-3-7(8(10)11)4-6(2)9-5;/h5-7-9H-3-4H2-1-2H3-(H-10-11);1H/t5--6+-7?;
The three-dimensional conformation is essential for understanding its interactions with biological targets. The compound exhibits chirality due to its stereogenic centers at positions 2 and 6 .
(2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid hydrochloride can participate in various chemical reactions:
These reactions are influenced by factors such as temperature, solvent polarity, and the presence of catalysts .
The mechanism of action for (2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid hydrochloride largely depends on its interactions within biological systems:
Quantitative data on binding affinities and inhibition constants are crucial for understanding its pharmacological profile .
Safety data indicates potential hazards; it is classified with warning statements related to toxicity if ingested or inhaled .
(2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid hydrochloride has several scientific applications:
The compound's unique structural features make it a valuable target for further research in medicinal chemistry and pharmacology .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2